molecular formula C15H16N4O2 B2549310 N-[1-(3-methoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine CAS No. 2097918-10-8

N-[1-(3-methoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine

Cat. No.: B2549310
CAS No.: 2097918-10-8
M. Wt: 284.319
InChI Key: KNYPLAMPDDNUTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(3-methoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine is a synthetic compound that belongs to the class of azetidines and pyrimidines. This compound is characterized by the presence of a methoxybenzoyl group attached to an azetidine ring, which is further connected to a pyrimidin-4-amine moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

The synthesis of N-[1-(3-methoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine involves several steps. One common method starts with the preparation of (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one through the DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines . The final product, N-[1-(3-methoxybenzoyl)azetidin-3-yl]pyr

Properties

IUPAC Name

(3-methoxyphenyl)-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c1-21-13-4-2-3-11(7-13)15(20)19-8-12(9-19)18-14-5-6-16-10-17-14/h2-7,10,12H,8-9H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYPLAMPDDNUTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CC(C2)NC3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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